Barium citrate heptahydrate, with the chemical formula and a CAS number of 6487-29-2, is an organometallic compound that consists of barium ions and citrate ions, with seven water molecules associated in its crystalline structure. This compound is classified as a tribasic citrate of barium, where the citrate acts as a chelating agent for the barium ions. Barium citrate heptahydrate is primarily used in scientific research and has applications in various fields, including biochemistry and materials science.
Barium citrate heptahydrate can be synthesized through several methods, primarily involving the reaction of barium carbonate or barium hydroxide with citric acid. The synthesis process typically involves the following steps:
The reaction can be summarized by the following equation:
This equation illustrates how barium carbonate reacts with citric acid to form barium citrate heptahydrate along with carbon dioxide and water as byproducts.
Barium citrate heptahydrate features a complex molecular structure where barium ions are coordinated by citrate ligands. Each citrate ion can bind to multiple barium ions, forming a stable chelate complex. The water molecules are integral to the structure, influencing its stability and solubility.
Barium citrate heptahydrate undergoes thermal decomposition when heated, typically in three stages:
The thermal stability of barium citrate heptahydrate is significant for its applications in high-temperature processes. The decomposition pathway can be influenced by factors such as heating rate and atmospheric conditions.
In biological systems, barium citrate heptahydrate acts as a source of barium ions that can influence various biochemical pathways. The mechanism involves:
Studies have shown that barium ions can modulate cellular activities, although excessive exposure may lead to toxicity. Understanding the precise mechanisms requires further investigation into its interactions at the molecular level.
Relevant analyses indicate that the compound's stability and reactivity make it suitable for various applications in research .
Barium citrate heptahydrate has diverse applications in scientific research:
Aqueous-phase synthesis remains the foundational approach for barium citrate heptahydrate (BCH) crystallization, leveraging controlled precipitation in aqueous media. The process initiates with stoichiometric reactions between barium salts (typically barium nitrate, Ba(NO₃)₂) and citric acid (C₆H₈O₇) under ambient conditions. Critical to crystallization control is pH modulation, where ammonia solution is systematically added to maintain a neutral environment (pH ≈ 7), preventing barium carbonate formation and ensuring exclusive citrate complexation [1]. The protocol follows a sequence: (1) dissolution of barium nitrate in deionized water at 80°C with continuous stirring; (2) dropwise addition of citric acid solution; (3) pH adjustment with NH₄OH; (4) evaporation-induced crystallization over 12–24 hours [1] [4].
A sophisticated variant employs the gel growth technique, where sodium metasilicate forms a porous matrix that controls ion diffusion rates. In this method, a gelling mixture of sodium metasilicate (density 1.04 g/cm³) and citric acid solution enables slow crystallization within silica pores, yielding single crystals suitable for structural analysis. This technique achieves enhanced crystal homogeneity by suppressing rapid nucleation, with typical crystal growth cycles spanning 2–3 weeks [4].
Crystallization kinetics are governed by three interrelated parameters:
Table 1: Aqueous-Phase Crystallization Parameters for BCH
Parameter | Optimal Range | Effect on Crystallization |
---|---|---|
pH | 6.8–7.2 | Prevents BaCO₃ formation |
Temperature | 25–30°C | Stabilizes heptahydrate phase |
[Ba²⁺]:[Cit³⁻] Ratio | 3:2 (stoichiometric) | Avoids non-stoichiometric adducts |
Evaporation Rate | 5–10 mL/h | Controls crystal size distribution |
Post-crystallization, the heptahydrate phase is confirmed through characteristic FTIR bands at 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1395 cm⁻¹ (symmetric COO⁻ stretch), and 3450 cm⁻¹ (lattice water vibrations) [4]. X-ray diffraction reveals a triclinic unit cell where Ba²⁺ ions exhibit 8–10 coordinate bonding modes with citrate anions, forming polymeric layers stabilized by hydrogen-bonded water molecules [4].
Hydrothermal processing elevates BCH synthesis by exploiting subcritical water (100–250°C, autogenous pressure) to enhance ion mobility and crystallization kinetics. This method achieves three key advantages over aqueous-phase routes: (1) reduced crystallization time from weeks to hours; (2) improved crystallinity with dislocation densities <10⁶ cm⁻²; (3) elimination of volatile organic solvents. The reactor system comprises Teflon-lined autoclaves with precise temperature (±2°C) and pressure (±0.1 MPa) control [5] [6].
In a representative protocol, stoichiometric Ba(NO₃)₂ and citric acid solutions are sealed in autoclaves and subjected to temperature ramping profiles:
Phase-transition pathways under hydrothermal conditions reveal temperature-dependent hydration states:
Table 2: Hydrothermal Conditions vs. BCH Crystallographic Metrics
Temperature (°C) | Pressure (MPa) | Crystallite Size (nm) | Lattice Strain (%) | Preferred Orientation |
---|---|---|---|---|
120 | 0.2 | 35 ± 3 | 0.15 | [001] |
160 | 0.6 | 62 ± 5 | 0.08 | [100] |
200 | 1.5 | 110 ± 8 | 0.03 | [110] |
The filling fraction of reactors (60–80% volume) critically impacts nucleation density. Lower fill fractions (60%) favor diffusion-controlled growth yielding larger crystals (100–200 μm), while higher fill fractions (80%) promote homogeneous nucleation with narrower size distributions (CV <8%) [6]. Post-synthesis, the heptahydrate phase stability is maintained through rapid quenching to 5°C, arresting dehydration kinetics. Hydrothermally synthesized BCH exhibits superior compositional homogeneity, evidenced by energy-dispersive X-ray spectroscopy showing Ba:citrate molar ratios of 3:2 ± 0.05 across crystal facets [5].
Sol-gel chemistry transforms BCH from an end-product to a versatile precursor for advanced oxide materials through controlled thermal decomposition. The process hinges on chelating interactions between Ba²⁺ ions and citrate anions, forming polymeric networks that dictate final oxide morphology. In standardized protocols, barium nitrate and citric acid (1:1–1:2 molar ratios) dissolve in aqueous or ethanol-water cosolvent systems, followed by polycondensation at 80–90°C to form viscous gels. Molecular-level homogeneity is achieved through EDTA co-chelating strategies, where EDTA:citrate:Ba²⁺ ratios of 1:2:1 optimize crosslinking density while suppressing premature precipitation [1] [8].
Calcination profiles determine the phase evolution of barium-containing oxides from BCH precursors:
Table 3: Thermal Decomposition Stages of BCH in Sol-Gel Processing
Stage | Temperature Range (°C) | Weight Loss (%) | Dominant Reaction | Product Phase |
---|---|---|---|---|
I | 25–200 | 18.2 | H₂O evaporation | Ba₃(C₆H₅O₇)₂ |
II | 200–450 | 52.7 | Citrate combustion | Amorphous BaCO₃ + CO₂ |
III | 450–650 | 15.1 | Carbonate decomposition | BaO or intermediate oxides |
IV | 650–850 | 0 | Crystallization & grain growth | Perovskites/hexagonal ferrites |
Doping strategies leverage BCH precursors for multifunctional materials. For example, Yttrium-doped barium hexaferrites (BaYₓFe₁₂₋ₓO₁₉) incorporate Y³⁺ by adding yttrium nitrate to the initial sol, achieving atomic-level dispersion. Similarly, bandgap-engineered perovskites like (K,Na,Ba)(Ni,Nb)O₃−δ utilize BCH-derived barium sources in sol-gel systems with ethylene glycol solvents [1] [8]. Post-calcination, these materials exhibit sub-100 nm crystallites with narrow size distributions (PDI <0.2), attributable to the molecular-scale precursor homogeneity.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4